2-(2-Butoxyethyl)piperidine
Description
2-(2-Butoxyethyl)piperidine is a piperidine derivative featuring a butoxyethyl side chain (-CH₂CH₂O(CH₂)₃CH₃) attached to the piperidine nitrogen. The butoxyethyl group enhances membrane permeability compared to unsubstituted piperidines, making it a candidate for drug delivery systems or bioactive molecule design .
Properties
IUPAC Name |
2-(2-butoxyethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-9-13-10-7-11-6-4-5-8-12-11/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVABYDBMYMAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethyl)piperidine typically involves the reaction of piperidine with 2-butoxyethanol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the electrophilic carbon in 2-butoxyethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. Catalysts and solvents may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2-Butoxyethyl)piperidine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkyl Substituents
Piperidine derivatives with alkyl or carbocyclic substituents, such as 2-(1-adamantyl)piperidine and 2-n-butyl-2-adamantylamine, exhibit notable differences in lipophilicity and antiviral activity.
- Lipophilicity : The adamantyl group in 2-(1-adamantyl)piperidine significantly increases lipophilicity (as inferred from Table S2 in ), whereas 2-(2-butoxyethyl)piperidine’s ether-linked butoxy chain likely provides moderate to high lipophilicity, balancing solubility and permeability .
- Antiviral Activity : Adamantyl-substituted piperidines (e.g., compound 26 in ) show antiviral efficacy against influenza A, likely due to adamantane’s historical role in blocking viral M2 ion channels. In contrast, the butoxyethyl group may lack direct antiviral targeting but could enhance pharmacokinetic profiles (e.g., prolonged half-life) .
Piperidine Derivatives with Fluorinated Groups
1-(2,2,2-Trifluoroethyl)piperidine () highlights the impact of electronegative substituents:
- Conformation and Basicity : The trifluoroethyl group induces steric and electronic effects, stabilizing specific conformations (e.g., equatorial positioning of the substituent). This contrasts with the butoxyethyl group, which adopts more flexible conformations due to its ether oxygen and longer chain .
Piperidine vs. Piperazine Scaffolds in Drug Design
Piperazine derivatives (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperazine ) are common in serotonin receptor ligands but suffer from metabolic instability. Replacing piperazine with piperidine (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperidine ) improves metabolic stability but reduces receptor affinity ().
- Metabolic Stability : Piperidine’s saturated ring resists oxidative degradation better than piperazine. The butoxyethyl group may further enhance stability by shielding the nitrogen from metabolic enzymes .
| Scaffold | Metabolic Stability | 5-HT7 Receptor Affinity |
|---|---|---|
| Piperazine | Low | High |
| Piperidine | High | Moderate |
Biological Activity
2-(2-Butoxyethyl)piperidine is an organic compound classified as a piperidine derivative, with the molecular formula C11H23NO. It has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial activity. Its interaction with bacterial enzymes essential for cell wall synthesis suggests a mechanism of action similar to other known antimicrobial agents. Studies have shown that piperidine derivatives can inhibit the growth of various bacteria, which positions this compound as a candidate for further exploration in this area.
Anticancer Potential
The compound has been investigated for its anticancer properties. It is hypothesized that this compound may interfere with cancer cell proliferation through modulation of specific cellular pathways. The interaction with receptors and enzymes involved in tumor progression is of particular interest.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. This binding can lead to inhibition or activation of various biochemical pathways, ultimately affecting cellular processes such as growth, apoptosis, and inflammation.
Case Studies
Several studies have explored the biological effects of piperidine derivatives, including this compound:
- Antimicrobial Activity : A study demonstrated that compounds with similar structures inhibited bacterial growth effectively, suggesting that this compound could be similarly effective against pathogens.
- Anticancer Research : Investigations into the anticancer potential of piperidine derivatives have shown promising results in vitro, indicating that these compounds can induce apoptosis in cancer cells through various mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Interference with cell wall synthesis | |
| Anticancer | Induction of apoptosis | Modulation of cellular signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
